molecular formula C18H23ClN2O2 B13809981 N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide

Cat. No.: B13809981
M. Wt: 334.8 g/mol
InChI Key: WIHFTNNEUJFZSA-UHFFFAOYSA-N
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Description

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide involves multiple steps. One common method starts with the reaction of N-(3,4-dimethylphenyl)acetamide with phosphoryl chloride to obtain 2-chloro-6,7-dimethylquinoline-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate in ethanol to form [(2-chloro-6,7-dimethylquinolin-3-yl)methylene]hydrazine. The final step involves the reaction of this intermediate with 2-methoxyethylamine and propanoyl chloride under controlled conditions to yield the target compound.

Chemical Reactions Analysis

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinoline ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include triethylamine, sodium borohydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and antimalarial agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antimalarial effects . It may also interfere with cellular signaling pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide can be compared with other quinoline derivatives such as:

    N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: This compound also exhibits antimicrobial and antimalarial properties but differs in its chemical structure and specific applications.

    2-chloro-3-(chloromethyl)-6-methylquinoline: This compound is used as an intermediate in the synthesis of various quinoline derivatives.

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C18H23ClN2O2/c1-5-17(22)21(6-7-23-4)11-15-10-14-8-12(2)13(3)9-16(14)20-18(15)19/h8-10H,5-7,11H2,1-4H3

InChI Key

WIHFTNNEUJFZSA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCOC)CC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl

Origin of Product

United States

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